molecular formula C6H6N6 B1444347 5-(1H-tetrazol-5-yl)pyridin-2-amine CAS No. 13566-35-3

5-(1H-tetrazol-5-yl)pyridin-2-amine

Cat. No. B1444347
CAS RN: 13566-35-3
M. Wt: 162.15 g/mol
InChI Key: IAGOSDIWNXIKMH-UHFFFAOYSA-N
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Description

5-(1H-tetrazol-5-yl)pyridin-2-amine is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It consists of a pyrazole bound to a phenyl group . The molecular formula of this compound is C6H6N6 and it has an average mass of 162.152 Da .


Synthesis Analysis

The synthesis of 5-(1H-tetrazol-5-yl)pyridin-2-amine involves several steps. One of the methods involves the alkylation of 4,6-dimethyl-2-sulfanylpyridine-3-carbonitrile with 1-aryl-5-(chloromethyl)-1H-tetrazoles . This yields 2-{[(1-aryl-1H-tetrazol-5-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitriles, which easily cyclize by the action of bases to form 2-(1H-tetrazol-5-yl)thieno[2,3-b]pyridine derivatives .


Molecular Structure Analysis

The molecular structure of 5-(1H-tetrazol-5-yl)pyridin-2-amine is complex. It presents a reticular structure consisting of two-dimensional (2D) layers formed by the linkage between the pyridine rings and [Cu–tetrazole–Cu] wave-like chains .

Scientific Research Applications

Synthesis and Material Science

5-(1H-tetrazol-5-yl)pyridin-2-amine and its derivatives are synthesized and used in various scientific studies due to their unique chemical properties. For instance, certain Ni(II) and Zn(II) complexes synthesized from isomeric pyridyl tetrazole ligands, including derivatives of 5-(1H-tetrazol-5-yl)pyridin-2-amine, have been shown to possess antioxidant and nematicidal activities, and exhibit significant DNA cleavage activity, indicating their potential in material science and biological applications (Babu et al., 2017). Additionally, energetic derivatives synthesized through the condensation of 5-aminotetrazole with other compounds have been studied for their thermal behaviors and detonation properties, suggesting their potential use in the development of energetic materials (Zhao Ku, 2015).

Crystal Engineering and Structural Studies

The compound forms unique crystalline structures, exhibiting interesting molecular associations and network formations. For example, molecules of crystalline 1-(pyridin-2-yl)tetrazole associate through unique interactions to form intricate sheet structures, highlighting the compound's significance in crystal engineering and materials chemistry (Rizk et al., 2005).

Potential in Therapeutics and Biological Studies

The derivatives of 5-(1H-tetrazol-5-yl)pyridin-2-amine have been investigated for their therapeutic potentials. For instance, certain complexes formed from related ligands were studied for their DNA-binding and antioxidant properties, indicating the compound's potential in the field of biomedicine and pharmaceuticals (Reddy et al., 2016). Additionally, the synthesis and pharmacological evaluation of derivatives as platelet aggregation inhibitors highlight their potential in developing new therapeutic agents (Challa et al., 2014).

Environmental and Photodegradation Studies

The photodegradation behavior of certain tetrazole-based compounds, including 5-(1H-tetrazol-5-yl)pyridin-2-amine derivatives, in water has been studied, providing insights into the environmental impact and degradation pathways of these compounds, which is crucial for assessing their environmental safety and designing greener compounds (Halasz et al., 2020).

Future Directions

The future directions for research on 5-(1H-tetrazol-5-yl)pyridin-2-amine could involve further exploration of its synthesis, chemical reactions, and potential applications. For example, the development of more practical and efficient synthetic approaches for tetrazole-linked imidazo[1,5-a]pyridines is highly desirable . Additionally, further studies could explore the potential biological activities of this compound, as derivatives of 2-(1H-tetrazol-5-yl)thieno[2,3-b]pyridin-3-amine may be of interest .

properties

IUPAC Name

5-(2H-tetrazol-5-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6/c7-5-2-1-4(3-8-5)6-9-11-12-10-6/h1-3H,(H2,7,8)(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGOSDIWNXIKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=NNN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1H-tetrazol-5-yl)pyridin-2-amine

CAS RN

13566-35-3
Record name 5-(2H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Amino-5-cyanopyridine (1.0 g), sodium azide (1.1 g), ammonium chloride (890 mg), and DMF (15 mL) were stirred for 2 hours and 15 minutes at 100° C. The reaction solution was directly purified by silica gel chromatography (ethyl acetate, then ethyl acetate:methanol:concentrated aqueous ammonia=6:2:1) to obtain the titled compound (860 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
890 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Dai, XC Wen - Acta Crystallographica Section E: Structure Reports …, 2008 - scripts.iucr.org
In the cation of the title compound, C6H7N6+·NO3−, the pyridine and tetrazole rings are essentially coplanar, exhibiting a dihedral angle of 6.30 (6). In the crystal structure, N—H⋯O, N—…
Number of citations: 10 scripts.iucr.org
JA Pfefferkorn, A Guzman-Perez… - Journal of medicinal …, 2012 - ACS Publications
Glucokinase is a key regulator of glucose homeostasis, and small molecule allosteric activators of this enzyme represent a promising opportunity for the treatment of type 2 diabetes. …
Number of citations: 126 pubs.acs.org

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